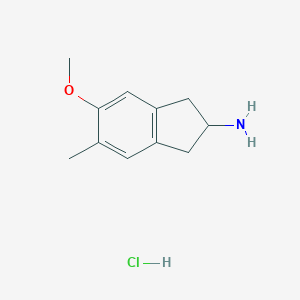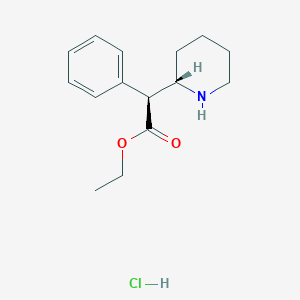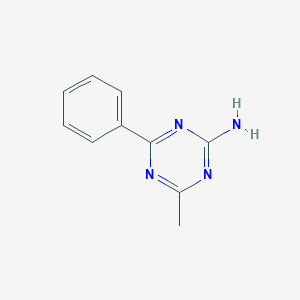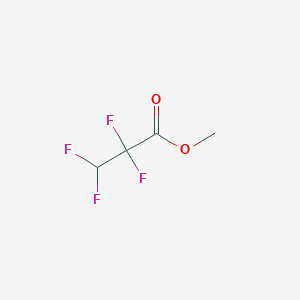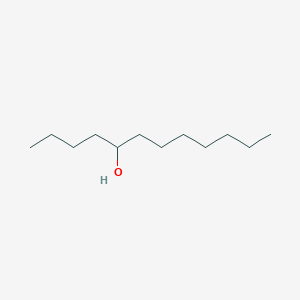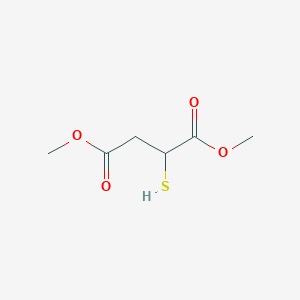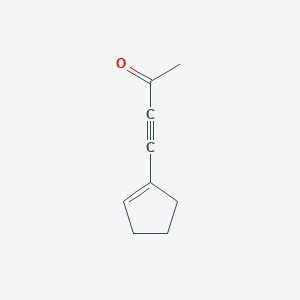
3-Butyn-2-one,4-(1-cyclopenten-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is an organic compound characterized by a cyclopentene ring attached to a butynone moiety. This compound is of interest due to its unique structure, which combines a cyclopentene ring with an alkyne and a ketone functional group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or organolithium compounds are often used.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopentenes or butynones.
科学的研究の応用
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyn-2-one,4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The alkyne and ketone functional groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
- 4-(1-Cyclopenten-1-yl)-1-butanamine
- 4-(1-Cyclopenten-1-yl)morpholine
- 1-Cyclopenten-1-ylcarbinols
Uniqueness
3-Butyn-2-one,4-(1-cyclopenten-1-yl)- is unique due to its combination of a cyclopentene ring with an alkyne and a ketone functional group. This structural arrangement imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research.
特性
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
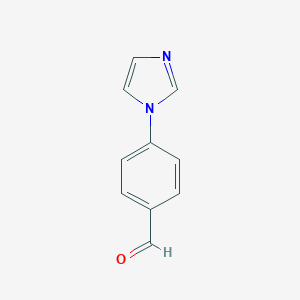
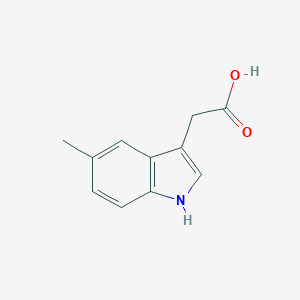
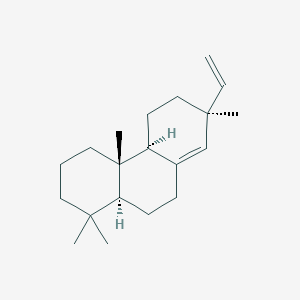
![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)
